molecular formula C23H34O5 B12629636 (5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one

(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one

Cat. No.: B12629636
M. Wt: 390.5 g/mol
InChI Key: WFVNJFCMHPDSFZ-RDUKLKAISA-N
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Description

The compound (5’R,8’S,9’S,10’S,11’R,13’S,14’S,17’S)-17’-acetyl-11’-hydroxy-10’,13’-dimethylspiro[1,3-dioxolane-2,3’-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1’-one is a complex organic molecule with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the spiro[1,3-dioxolane] ring and the introduction of the acetyl and hydroxy functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The spiro[1,3-dioxolane] ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may produce an alcohol.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure and functional groups allow it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (5’R,8’S,9’S,10’S,11’R,13’S,14’S,17’S)-17’-acetyl-11’-hydroxy-10’,13’-dimethylspiro[1,3-dioxolane-2,3’-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1’-one
  • (5’R,8’S,9’S,10’S,11’R,13’S,14’S,17’S)-17’-acetyl-11’-hydroxy-10’,13’-dimethylspiro[1,3-dioxolane-2,3’-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1’-one

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the spiro[1,3-dioxolane] ring

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one

InChI

InChI=1S/C23H34O5/c1-13(24)16-6-7-17-15-5-4-14-10-23(27-8-9-28-23)12-19(26)22(14,3)20(15)18(25)11-21(16,17)2/h14-18,20,25H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,20-,21-,22-/m1/s1

InChI Key

WFVNJFCMHPDSFZ-RDUKLKAISA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(C(=O)CC5(C4)OCCO5)C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4C3(C(=O)CC5(C4)OCCO5)C)O)C

Origin of Product

United States

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